molecular formula C21H16N2O2S2 B2593698 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide CAS No. 895481-93-3

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide

Cat. No.: B2593698
CAS No.: 895481-93-3
M. Wt: 392.49
InChI Key: WZYPEWNHPZFDTJ-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a phenylthioacetamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, which is then functionalized to introduce the hydroxyphenyl group. The final step involves the formation of the phenylthioacetamide linkage through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The benzo[d]thiazole moiety can be reduced under specific conditions.

    Substitution: The phenylthioacetamide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The phenylthioacetamide linkage may also play a role in the compound’s overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)acetamide
  • N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(ethylthio)acetamide

Uniqueness

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S2/c24-18-12-14(22-20(25)13-26-15-6-2-1-3-7-15)10-11-16(18)21-23-17-8-4-5-9-19(17)27-21/h1-12,24H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYPEWNHPZFDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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